molecular formula C14H21NO6 B13591888 Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate

Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate

Cat. No.: B13591888
M. Wt: 299.32 g/mol
InChI Key: NHLRXDVGRMNVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate is a complex organic compound with a furan ring structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a hydroxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Hydroxypropyl Side Chain: The hydroxypropyl group is introduced through a nucleophilic substitution reaction, where an appropriate halide reacts with the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.

    Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA).

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl5-(2-amino-3-hydroxypropyl)furan-2-carboxylate: Lacks the Boc protection, making it more reactive.

    Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropyl)furan-2-carboxylate: Contains a methoxy group instead of a hydroxy group, altering its reactivity and solubility.

Uniqueness

Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate is unique due to the presence of both the Boc-protected amino group and the hydroxypropyl side chain

Properties

Molecular Formula

C14H21NO6

Molecular Weight

299.32 g/mol

IUPAC Name

methyl 5-[3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]furan-2-carboxylate

InChI

InChI=1S/C14H21NO6/c1-14(2,3)21-13(18)15-9(8-16)7-10-5-6-11(20-10)12(17)19-4/h5-6,9,16H,7-8H2,1-4H3,(H,15,18)

InChI Key

NHLRXDVGRMNVNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(O1)C(=O)OC)CO

Origin of Product

United States

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